3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
Overview
Description
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is an ester compound characterized by its complex structure, which includes a chromenone core, a phenoxy group, and an ethylbutanoate ester moiety. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate typically involves the esterification of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-ol with 2-ethylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and acid or base catalyst
Major Products Formed
Hydrolysis: 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-ol and 2-ethylbutanoic acid.
Reduction: 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl alcohol.
Transesterification: New ester compounds depending on the alcohol used
Scientific Research Applications
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings
Ethyl benzoate: An ester used in the fragrance industry and as a solvent
Uniqueness
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is unique due to its complex structure, which combines a chromenone core with a phenoxy group and an ethylbutanoate ester moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler esters .
Properties
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15(5-2)22(24)27-17-9-10-18-19(12-17)25-13-20(21(18)23)26-16-8-6-7-14(3)11-16/h6-13,15H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBVCMVARBZIQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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